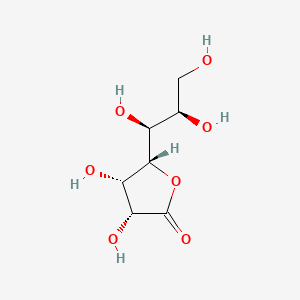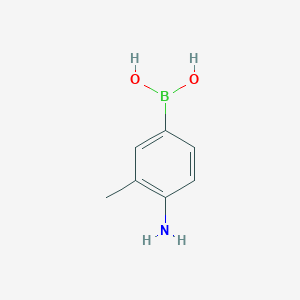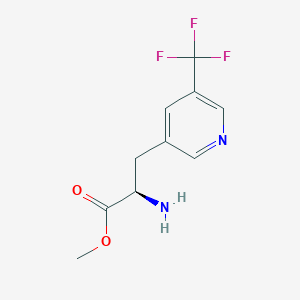
Methyl (R)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a trifluoromethyl group attached to a pyridine ring, which is connected to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and ®-2-amino-3-methylpropanoic acid.
Formation of Intermediate: The 3-(trifluoromethyl)pyridine is first subjected to a halogenation reaction to introduce a halogen atom at the 5-position of the pyridine ring.
Coupling Reaction: The halogenated pyridine intermediate is then coupled with ®-2-amino-3-methylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxo derivatives, piperidine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the effects of trifluoromethyl-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, influencing neurotransmitter levels and signaling pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, such as the GABAergic or glutamatergic systems, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-amino-3-(4-(trifluoromethyl)phenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Methyl ®-2-amino-3-(5-(trifluoromethyl)thiazol-2-yl)propanoate: Similar structure but with a thiazole ring instead of a pyridine ring.
Uniqueness
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C10H11F3N2O2 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)3-6-2-7(5-15-4-6)10(11,12)13/h2,4-5,8H,3,14H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
YYKZQZJJMRAHBN-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC(=CN=C1)C(F)(F)F)N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=CN=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)
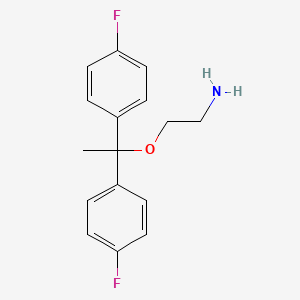
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
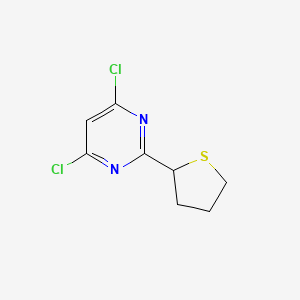
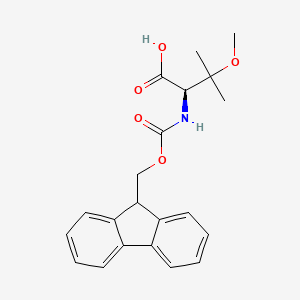
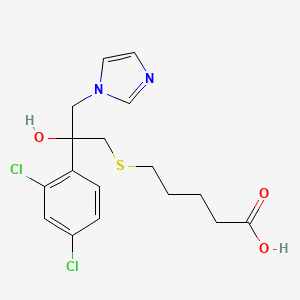
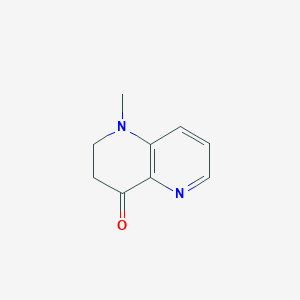

![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
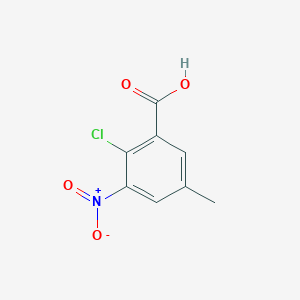
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

